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Compound of Interest

Compound Name:
4-Methoxythiophene-3-carboxylic

acid

Cat. No.: B1362314 Get Quote

An In-depth Technical Guide to 4-
Methoxythiophene-3-carboxylic acid
This technical guide provides a comprehensive overview of the molecular structure, properties,

and synthesis of 4-Methoxythiophene-3-carboxylic acid, tailored for researchers, scientists,

and professionals in drug development.

Molecular Structure and Chemical Identity
4-Methoxythiophene-3-carboxylic acid is a heterocyclic organic compound featuring a

thiophene ring substituted with a methoxy group at the 4-position and a carboxylic acid group

at the 3-position.

The definitive chemical identifiers and structural representations for this molecule are crucial for

its application in research and synthesis. Its chemical formula is C₆H₆O₃S.[1][2][3] The IUPAC

name for the compound is 4-Methoxythiophene-3-carboxylic acid.[1] It is registered under

the CAS Number 71050-40-3.[1][3][4] The molecular weight of the compound is 158.18 g/mol .

[2][5] For computational chemistry applications, its structure is represented by the SMILES

string COc1cscc1C(O)=O and the InChI string InChI=1S/C6H6O3S/c1-9-5-3-10-2-4(5)6(7)8/h2-

3H,1H3,(H,7,8).[2]

Molecular Structure:
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Physicochemical and Spectroscopic Data
Quantitative data for 4-Methoxythiophene-3-carboxylic acid is summarized below. While

experimental data for some properties are not widely published, predicted values based on its

structure provide valuable insights. The compound is known to be a solid at room temperature.

[2]

Property Value Reference

IUPAC Name
4-Methoxythiophene-3-

carboxylic acid
[1]

CAS Number 71050-40-3 [1][3][4]

Chemical Formula C₆H₆O₃S [1][2][3]

Molecular Weight 158.18 g/mol [2][5]

Physical Form Solid [2]

SMILES COc1cscc1C(O)=O [2]

InChI
1S/C6H6O3S/c1-9-5-3-10-2-

4(5)6(7)8/h2-3H,1H3,(H,7,8)
[2]

Predicted XlogP 1.1 [6]

Monoisotopic Mass 158.00377 Da [6]

Spectroscopic Profile (Predicted)
Detailed experimental spectra for 4-Methoxythiophene-3-carboxylic acid are not readily

available. However, the expected spectroscopic characteristics can be predicted based on the

functional groups present in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for

the two protons on the thiophene ring, a singlet for the methoxy group protons, and a broad

singlet for the carboxylic acid proton. The aromatic protons would likely appear as doublets

in the range of δ 7.0-8.5 ppm. The methoxy protons would be a sharp singlet around δ 3.8-
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4.0 ppm, and the acidic proton would appear as a broad signal downfield, typically above δ

10 ppm.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show six distinct signals. The

carbonyl carbon of the carboxylic acid is expected to be the most downfield signal, typically

in the δ 165-180 ppm range.[7] The carbons of the thiophene ring would appear in the

aromatic region (δ 110-160 ppm), with the carbon attached to the oxygen of the methoxy

group being significantly downfield. The methoxy carbon would resonate around δ 55-60

ppm.

Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a very broad O-H

stretching band from the carboxylic acid, appearing between 2500-3300 cm⁻¹.[8] A strong,

sharp absorption corresponding to the C=O (carbonyl) stretch is expected in the region of

1680-1710 cm⁻¹ for an aromatic carboxylic acid.[9] Additionally, characteristic C-O stretching

and C-H stretching vibrations for the aromatic ring and methoxy group would be present.[8]

[9]

Mass Spectrometry: High-resolution mass spectrometry would show a molecular ion peak

corresponding to the exact mass of the compound (158.0038 g/mol ). Predicted

fragmentation patterns include adducts such as [M+H]⁺ at m/z 159.01105 and [M+Na]⁺ at

m/z 180.99299.[6]

Experimental Protocols: Synthesis
A specific, peer-reviewed synthesis protocol for 4-Methoxythiophene-3-carboxylic acid is not

widely documented. However, a plausible synthetic route can be designed based on

established methodologies for the functionalization of thiophene rings. The following protocol is

a generalized procedure adapted from similar syntheses.

Hypothetical Synthesis of 4-Methoxythiophene-3-carboxylic acid

This multi-step synthesis starts from a commercially available thiophene derivative.

Step 1: Bromination of a suitable thiophene precursor.

Protocol: To a solution of methyl 3-methoxythiophene-2-carboxylate (1 equivalent) in a

suitable solvent like N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.1
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equivalents) portion-wise at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Monitor the reaction by thin-layer chromatography (TLC).

Upon completion, quench the reaction with water and extract the product with an organic

solvent (e.g., ethyl acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the brominated intermediate.

Step 2: Carboxylation via Lithium-Halogen Exchange.

Protocol: Dissolve the brominated intermediate (1 equivalent) in anhydrous tetrahydrofuran

(THF) and cool the solution to -78 °C under an inert atmosphere (e.g., Argon).

Slowly add n-butyllithium (1.2 equivalents) dropwise, maintaining the temperature at -78 °C.

Stir for 1 hour.

Bubble dry carbon dioxide gas through the solution for 2-3 hours, or pour the mixture over

crushed dry ice.

Allow the mixture to warm to room temperature.

Quench the reaction by adding 1M hydrochloric acid (HCl) until the solution is acidic.

Extract the product with ethyl acetate. The organic layers are combined, washed with brine,

dried over anhydrous sodium sulfate, and concentrated.

Step 3: Hydrolysis of the Ester.

Protocol: Dissolve the crude carboxylic ester from the previous step in a mixture of methanol

and water.

Add an excess of a base, such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (3-4

equivalents).
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Heat the mixture to reflux and stir for 4-6 hours until TLC indicates the disappearance of the

starting material.

Cool the reaction mixture to room temperature and remove the methanol under reduced

pressure.

Acidify the remaining aqueous solution to a pH of ~2 with concentrated HCl.

The resulting precipitate, 4-Methoxythiophene-3-carboxylic acid, is collected by vacuum

filtration, washed with cold water, and dried under vacuum.

Logical Workflow Visualization
The following diagram illustrates the general workflow for the synthesis and characterization of

4-Methoxythiophene-3-carboxylic acid, a critical process for its use in research and

development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. 4-(methoxycarbonyl)thiophene-3-carboxylic acid synthesis - chemicalbook
[chemicalbook.com]

2. 4-(methoxycarbonyl)thiophene-3-carboxylic acid | 4282-30-8 [sigmaaldrich.com]

3. PubChemLite - 4-methoxythiophene-3-carboxylic acid (C6H6O3S)
[pubchemlite.lcsb.uni.lu]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 6 Tech Support

https://www.benchchem.com/product/b1362314?utm_src=pdf-body
https://www.benchchem.com/product/b1362314?utm_src=pdf-body
https://www.benchchem.com/product/b1362314?utm_src=pdf-body-img
https://www.benchchem.com/product/b1362314?utm_src=pdf-custom-synthesis
https://www.chemicalbook.com/synthesis/4-methoxycarbonyl-thiophene-3-carboxylic-acid.htm
https://www.chemicalbook.com/synthesis/4-methoxycarbonyl-thiophene-3-carboxylic-acid.htm
https://www.sigmaaldrich.com/AR/es/product/enamine/ena448969367
https://pubchemlite.lcsb.uni.lu/e/compound/2778379
https://pubchemlite.lcsb.uni.lu/e/compound/2778379
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1362314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental)
(HMDB0002072) [hmdb.ca]

5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

6. US4847386A - Process for preparing thiophene derivatives - Google Patents
[patents.google.com]

7. chem.libretexts.org [chem.libretexts.org]

8. orgchemboulder.com [orgchemboulder.com]

9. spectroscopyonline.com [spectroscopyonline.com]

To cite this document: BenchChem. [4-Methoxythiophene-3-carboxylic acid molecular
structure and formula]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1362314#4-methoxythiophene-3-carboxylic-acid-
molecular-structure-and-formula]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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